Product packaging for L-Leucine, N-(methylsulfonyl)-(Cat. No.:CAS No. 36724-95-5)

L-Leucine, N-(methylsulfonyl)-

Cat. No.: B8752807
CAS No.: 36724-95-5
M. Wt: 209.27 g/mol
InChI Key: VEVSBWQOQMQCNE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine, N-(methylsulfonyl)- is a chemically modified amino acid analog designed for specialized biochemical and proteomics research. This compound features a sulfonamide group attached to the amine moiety of the essential branched-chain amino acid L-Leucine, a key regulator of cellular processes such as protein synthesis via the mTOR signaling pathway . Its primary research value lies in its potential application as a stable, synthetic building block for peptide engineering, the study of amino acid transport and metabolism, and the investigation of enzyme inhibition mechanisms. Researchers may utilize this derivative to probe the structure-activity relationships of leucine-sensitive pathways or as a precursor in the synthesis of more complex bioactive molecules. The structural modification makes it a candidate for modulating metabolic pathways where native leucine plays a crucial role, including energy homeostasis and insulin signaling . By altering the core structure of leucine, this analog allows scientists to investigate the biochemical flexibility and specificity of leucine-recognizing proteins and enzymes in controlled settings. It is strictly for laboratory research applications. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and conduct a thorough literature review prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4S B8752807 L-Leucine, N-(methylsulfonyl)- CAS No. 36724-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36724-95-5

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

(2S)-2-(methanesulfonamido)-4-methylpentanoic acid

InChI

InChI=1S/C7H15NO4S/c1-5(2)4-6(7(9)10)8-13(3,11)12/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

VEVSBWQOQMQCNE-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Methylsulfonyl L Leucine

Strategies for N-Sulfonyl Amino Acid Synthesis

The introduction of a sulfonyl group to the nitrogen atom of an amino acid can significantly alter its chemical and biological properties. A variety of synthetic methods have been developed to achieve this transformation efficiently.

General Synthetic Routes for N-Sulfonylated Leucine (B10760876) Derivatives

The most common and direct method for the N-sulfonylation of amino acids is the reaction of the amino acid with a sulfonyl chloride in the presence of a base. This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.org The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the sulfonamide. byjus.comorganic-chemistry.org

A typical procedure involves dissolving the amino acid, such as leucine, in an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate) and then adding the sulfonyl chloride, either neat or dissolved in an organic solvent. The reaction is often performed in a two-phase system, with the aqueous phase containing the deprotonated amino acid and the base, and the organic phase containing the sulfonyl chloride and the product. wikipedia.org

Reaction Component Function Common Examples
Amino AcidNucleophileL-Leucine
Sulfonylating AgentElectrophileMethanesulfonyl chloride, p-Toluenesulfonyl chloride
BaseAcid scavengerSodium hydroxide, Potassium carbonate, Pyridine, Triethylamine jk-sci.com
Solvent SystemReaction mediumWater/organic solvent (e.g., diethyl ether, dichloromethane) wikipedia.org

An alternative approach involves the use of sulfonyl anhydrides as the sulfonating agent. While less common than sulfonyl chlorides, anhydrides can also effectively sulfonylate amines.

Specific Approaches for N-(Methylsulfonyl)-L-Leucine Preparation

The synthesis of N-(Methylsulfonyl)-L-leucine is readily achieved by adapting the general Schotten-Baumann protocol. In this specific case, L-leucine is reacted with methanesulfonyl chloride.

A representative laboratory-scale synthesis would involve the following steps:

Dissolution of L-Leucine: L-leucine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to form the corresponding sodium salt. This deprotonates the amino group, increasing its nucleophilicity.

Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride is added to the solution, typically dropwise and with vigorous stirring, while maintaining a basic pH. The reaction is often exothermic and may require cooling to control the temperature.

Reaction and Workup: After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The mixture is then acidified to precipitate the N-(Methylsulfonyl)-L-leucine product, which can be collected by filtration, washed, and purified, often by recrystallization.

The reaction proceeds as follows:

H2N-CH(CH2CH(CH3)2)-COOH + CH3SO2Cl + 2 NaOH → CH3SO2-NH-CH(CH2CH(CH3)2)-COONa + NaCl + 2 H2O
CH3SO2-NH-CH(CH2CH(CH3)2)-COONa + HCl → CH3SO2-NH-CH(CH2CH(CH3)2)-COOH + NaCl

Chemical Reactivity and Stability Investigations

The N-(methylsulfonyl) group imparts specific reactivity and stability characteristics to the L-leucine molecule. Understanding these properties is essential for its application in further synthetic transformations.

Functional Group Transformations of the N-(Methylsulfonyl) Moiety

The N-(methylsulfonyl) group, also known as the N-mesyl group, is generally considered a robust and stable functionality. wikipedia.org It is resistant to many common reaction conditions, which is why it is often employed as a protecting group for amines. wikipedia.org However, under specific conditions, the N-(methylsulfonyl) moiety can undergo transformations.

One notable reaction is the cleavage of the N-S bond. While N-mesyl groups are more resistant to hydrolysis than their O-mesyl counterparts, they can be cleaved under certain reductive or strongly basic conditions. wikipedia.orgresearchgate.net For instance, deprotective functionalization of N-mesyl amides has been reported, where the N-S bond is cleaved, and the nitrogen is subsequently functionalized. nih.gov

The sulfonamide proton is acidic and can be deprotonated by a strong base. The resulting anion can then participate in further reactions, such as alkylation, although this is less common for N-sulfonylated amino acids where the carboxylic acid group is also present.

Transformation Reagents/Conditions Product Type Notes
N-S Bond CleavageReductive conditions (e.g., dissolving metal reduction), strong base at elevated temperatures researchgate.netnih.govFree amineOften used for deprotection.
Deprotonation of SulfonamideStrong base (e.g., NaH, organolithiums)Sulfonamide anionCan be used for subsequent N-alkylation.

Stereochemical Stability: Racemization and Epimerization Studies of Leucine Derivatives

The stereochemical stability of the α-carbon in N-(Methylsulfonyl)-L-leucine is a critical consideration, particularly if the compound is to be used in environments with varying pH or temperature. Racemization or epimerization at this center would lead to the formation of the corresponding D-enantiomer or diastereomers in more complex molecules, potentially altering biological activity.

The primary mechanism for racemization of amino acid derivatives involves the deprotonation of the α-proton to form a planar enolate intermediate, which can then be reprotonated from either face to yield a racemic mixture. highfine.comnih.gov This process is often facilitated by basic conditions. highfine.com

In the context of N-(Methylsulfonyl)-L-leucine, the presence of the electron-withdrawing N-methylsulfonyl group can increase the acidity of the α-proton, potentially making the compound more susceptible to base-catalyzed racemization compared to the parent amino acid.

Factors influencing the stereochemical stability of N-sulfonylated leucine derivatives include:

Base Strength: Stronger bases are more likely to induce racemization. highfine.com

Temperature: Higher temperatures can accelerate the rate of epimerization.

Solvent: The choice of solvent can influence the stability of the enolate intermediate and the rate of proton exchange.

Studies on peptide synthesis have shown that racemization can be a significant side reaction, especially during the activation of the carboxylic acid group for amide bond formation. nih.gov While N-(Methylsulfonyl)-L-leucine itself is not undergoing peptide coupling, the principles of α-proton acidity and enolate formation are relevant to its stereochemical stability under various chemical conditions. It is generally expected that N-(Methylsulfonyl)-L-leucine will be stereochemically stable under neutral and mildly acidic or basic conditions at ambient temperature. However, prolonged exposure to strong bases or high temperatures should be avoided if stereochemical integrity is critical.

Advanced Analytical and Structural Characterization of N Methylsulfonyl L Leucine

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular framework of N-(methylsulfonyl)-L-leucine by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(methylsulfonyl)-L-leucine. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.

In a typical ¹H NMR spectrum for N-(methylsulfonyl)-L-leucine, specific proton signals would be expected to appear at characteristic chemical shifts, influenced by the electron-withdrawing nature of the adjacent sulfonyl and carboxyl groups. The protons of the methyl groups in the isobutyl side chain would appear as distinct signals, likely doublets, due to coupling with the adjacent methine proton. The methine proton of the isobutyl group would present as a multiplet. The alpha-proton, attached to the chiral center, would exhibit a chemical shift further downfield due to the influence of the adjacent carboxylic acid and sulfonamide moieties. The single proton on the nitrogen of the sulfonamide group would also produce a distinct signal. The methyl group attached to the sulfonyl group would appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-(Methylsulfonyl)-L-leucine

Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration
(CH₃)₂CH- ~0.9 Doublet 6H
(CH₃)₂CH - ~1.7-1.9 Multiplet 1H
-CH₂ -CH(NH)COOH ~1.5-1.6 Multiplet 2H
-CH₂-CH (NH)COOH ~4.0-4.2 Multiplet 1H
CH₃-SO₂- ~2.9-3.0 Singlet 3H
-NH-SO₂- Variable Singlet 1H

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. For a non-volatile and polar molecule like N-(methylsulfonyl)-L-leucine, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₁₅NO₄S). Techniques like Time-of-Flight (TOF) ESI-MS are well-suited for this purpose. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for purity assessment. This hyphenated technique separates the compound from potential impurities before it enters the mass spectrometer, allowing for the detection and identification of any related substances or degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) would typically require derivatization of the polar functional groups (carboxylic acid and sulfonamide) to increase volatility before analysis.

Interactive Data Table: Expected Mass Spectrometry Data for N-(Methylsulfonyl)-L-leucine

Parameter Expected Value
Molecular Formula C₇H₁₅NO₄S
Molecular Weight 209.26 g/mol
Exact Mass (Monoisotopic) 209.0722 Da
[M+H]⁺ (Protonated) 210.0799 Da

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups. In the IR spectrum of N-(methylsulfonyl)-L-leucine, characteristic absorption bands would confirm the presence of key structural features. These include the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretch of the sulfonamide, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group.

UV/Visible spectroscopy provides information about electronic transitions within a molecule. N-(methylsulfonyl)-L-leucine is not expected to have strong chromophores that absorb in the visible region. However, it would exhibit absorption in the ultraviolet (UV) region, likely below 240 nm, due to electronic transitions associated with the carboxylic acid and sulfonamide functional groups. The UV spectrum is useful for quantitative analysis and for detecting impurities that may have different UV absorption profiles.

Interactive Data Table: Characteristic IR Absorption Bands for N-(Methylsulfonyl)-L-leucine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carboxylic Acid C=O Stretch 1700-1725
Sulfonamide N-H Stretch 3200-3300
Sulfonyl S=O Asymmetric Stretch 1300-1350
Sulfonyl S=O Symmetric Stretch 1140-1180

Crystallographic and Diffraction-Based Structural Analysis

While spectroscopic methods define molecular connectivity, crystallographic techniques provide the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of N-(methylsulfonyl)-L-leucine, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. This analysis would confirm the absolute stereochemistry of the L-leucine core and reveal the conformation of the N-methylsulfonyl group relative to the amino acid backbone. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonamide groups, that dictate the crystal packing arrangement.

To understand how N-(methylsulfonyl)-L-leucine interacts with biological macromolecules, protein-ligand cocrystallization studies are essential. In this technique, the compound is crystallized in the presence of a target protein, and the resulting complex is analyzed by X-ray diffraction. This method can reveal the specific binding mode of N-(methylsulfonyl)-L-leucine within the protein's active site. The resulting crystal structure would detail the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the protein. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Chromatographic and Separation Techniques

Chromatographic techniques are fundamental for the monitoring of chemical reactions, purification of products, and assessment of purity. For N-(Methylsulfonyl)-L-Leucine, High-Performance Liquid Chromatography (HPLC) and flash chromatography are indispensable tools.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of N-protected amino acids due to its high resolution and sensitivity. tandfonline.comwho.intnih.gov Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

For N-(Methylsulfonyl)-L-Leucine, a C18 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of compounds with varying polarities.

Detection is commonly achieved using a UV detector, as the presence of the carbonyl group in the amino acid and the sulfonyl group can provide some UV absorbance. nih.gov If the chromophore is weak, derivatization with a UV-active or fluorescent tag can be employed, although this is more common for free amino acids. nih.gov

An illustrative HPLC method for the analysis of N-(Methylsulfonyl)-L-Leucine is presented in the interactive data table below.

Illustrative HPLC Parameters for N-(Methylsulfonyl)-L-Leucine Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

| Expected Retention Time | ~12-15 min |

Note: The above parameters are illustrative and would require optimization for the specific compound.

Flash Chromatography Methodologies

For the purification of N-(Methylsulfonyl)-L-Leucine on a preparative scale, flash chromatography is a rapid and efficient method. nih.govcolumn-chromatography.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system of moderate polarity that is pushed through the column under pressure.

The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC). For an N-protected amino acid like N-(Methylsulfonyl)-L-Leucine, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. A gradient elution, where the concentration of the more polar solvent is gradually increased, can be effective in separating the desired product from impurities.

The fractions are collected and analyzed, often by TLC or HPLC, to identify those containing the pure compound, which are then combined and concentrated.

Illustrative Flash Chromatography Parameters for N-(Methylsulfonyl)-L-Leucine Purification

Parameter Value
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 70%)
Detection UV (if applicable) or TLC analysis of fractions

| Sample Loading | Dry loading or in a minimal amount of a strong solvent |

Note: The above parameters are illustrative and would require optimization based on the specific reaction mixture.

Other Physico-Chemical Characterization Techniques

Beyond chromatographic methods, a suite of other physico-chemical techniques is employed to provide a comprehensive characterization of N-(Methylsulfonyl)-L-Leucine.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For sulfonamides, TGA can reveal decomposition patterns and the presence of solvated molecules. akjournals.comresearchgate.netumt.edu.pk

The thermal decomposition of N-(Methylsulfonyl)-L-Leucine would likely occur in multiple stages, potentially involving the loss of the methylsulfonyl group, decarboxylation, and subsequent degradation of the remaining organic structure. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Illustrative TGA Data for a Sulfonamide Compound

Decomposition Stage Temperature Range (°C) Weight Loss (%) Possible Lost Fragment
1 150 - 250 ~35% SO2 + CH3
2 250 - 400 ~20% CO2

Note: This data is representative of a generic sulfonamide and would need to be experimentally determined for N-(Methylsulfonyl)-L-Leucine.

Elemental and Compositional Analysis (e.g., Energy Dispersive X-ray - EDX)

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For a newly synthesized compound like N-(Methylsulfonyl)-L-Leucine, elemental analysis for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is crucial for confirming its empirical formula. nih.gov The experimentally determined percentages of each element should be in close agreement with the theoretical values calculated from the molecular formula (C7H15NO4S).

Theoretical Elemental Composition of N-(Methylsulfonyl)-L-Leucine (C7H15NO4S)

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.01 7 84.07 40.17
Hydrogen H 1.01 15 15.15 7.25
Nitrogen N 14.01 1 14.01 6.70
Oxygen O 16.00 4 64.00 30.59
Sulfur S 32.07 1 32.07 15.32

| Total | | | | 209.30 | 100.00 |

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with scanning electron microscopy (SEM), is a technique that provides elemental analysis of a sample. muanalysis.comwikipedia.orgqa-group.comthermofisher.com While more commonly used for inorganic materials, it can detect the presence of elements such as carbon, nitrogen, oxygen, and sulfur in an organic sample. libretexts.org However, it is generally not used for the precise quantitative determination of the elemental composition of organic compounds in the same way as combustion analysis.

Solution-Phase Properties (e.g., Conductivity Measurements, Volumetric and Acoustic Studies of Molecular Interactions)

The properties of N-(Methylsulfonyl)-L-Leucine in solution provide insights into its interactions with the solvent and other molecules.

Conductivity Measurements: The electrical conductivity of a solution of N-(Methylsulfonyl)-L-Leucine can indicate the degree of ionization of the carboxylic acid group. e3s-conferences.orgmdpi.comresearchgate.netresearchgate.net In aqueous solution, the carboxylic acid can dissociate to a carboxylate anion and a proton, leading to an increase in conductivity. The extent of this dissociation will be pH-dependent. The N-methylsulfonyl group, being electron-withdrawing, may slightly increase the acidity of the carboxylic acid compared to L-leucine.

Volumetric and Acoustic Studies: These studies can provide information about solute-solvent and solute-solute interactions. physchemres.orgbohrium.comacs.orgbohrium.comtandfonline.com Parameters such as apparent molar volume and isentropic compressibility can be determined from density and sound velocity measurements. These parameters are sensitive to the hydration of the molecule and how it affects the structure of the surrounding water. The introduction of the N-methylsulfonyl group is expected to alter the hydration characteristics compared to the parent amino acid, L-leucine, due to changes in polarity and hydrogen bonding capabilities.

| Hydration Shell | Altered | The presence of the sulfonyl group will change the interactions with water molecules compared to the amino group of L-leucine. |

Note: These are expected trends and require experimental verification.

Computational Chemistry and Molecular Modeling of N Methylsulfonyl L Leucine and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for analyzing the conformational landscape of a molecule. For a derivative like N-(methylsulfonyl)-L-leucine, DFT studies would elucidate the molecule's most stable three-dimensional structures (conformers) in the gas phase and in solution. This analysis involves mapping the potential energy surface by systematically rotating the molecule's single bonds (dihedral angles) and calculating the energy of each resulting geometry.

A comparable study on a similar dipeptide, N-acetyl-L-leucine-N'-methylamide, utilized the B3LYP/6-31G(d) level of theory to identify 43 distinct conformations in the gas phase. nih.gov This type of analysis reveals how intramolecular forces, such as hydrogen bonds, and steric hindrance between the bulky isobutyl group of leucine (B10760876) and the N-methylsulfonyl group, dictate the preferred shapes of the molecule. The results of such calculations are crucial for understanding the molecule's intrinsic properties and how its shape might influence its interactions with biological targets.

Implicit and Explicit Solvent Models in Theoretical Studies (e.g., IPCM, PB-SCRF)

To simulate a molecule's behavior in a biological environment, the effect of the solvent (typically water) must be considered. Computational chemistry employs both implicit and explicit solvent models for this purpose.

Implicit Solvent Models : These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgmdpi.com This approach significantly reduces computational cost, making it efficient for exploring molecular conformations. mdpi.com Common methods include the Isodensity Polarizable Continuum Model (IPCM) and the Poisson-Boltzmann Self-Consistent Reaction Field (PB-SCRF). nih.gov In the study of N-acetyl-L-leucine-N'-methylamide, both IPCM and PB-SCRF methods were used to analyze how the stability and order of conformers change in different solvents like water, acetonitrile (B52724), and chloroform. nih.gov

Explicit Solvent Models : This approach involves simulating a specific number of individual solvent molecules surrounding the solute. While computationally more demanding, it provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

For N-(methylsulfonyl)-L-leucine, these models would predict how its structure and energy are influenced by a solvent, which is vital for understanding its solubility and behavior in aqueous physiological environments.

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and bonds based on a force field, MD can explore the vast conformational space of a molecule like N-(methylsulfonyl)-L-leucine. These simulations can reveal how the molecule flexes, vibrates, and changes shape in response to its environment. nih.gov

MD simulations are particularly powerful for understanding how a molecule transitions between different stable conformations identified through quantum chemical calculations. This technique can also simulate interactions with other molecules, such as proteins or membranes, providing a dynamic view of binding processes. For instance, MD simulations have been used extensively to study how L-leucine binds to and is transported by the bacterial amino acid transporter, LeuT. nih.gov

In Silico Assessment of Molecular Properties and Interactions

In silico methods use computational approaches to predict a wide range of molecular properties without the need for laboratory experiments. For N-(methylsulfonyl)-L-leucine, these assessments could predict:

Physicochemical Properties : Including molecular weight, solubility, lipophilicity (logP), and pKa.

Pharmacokinetic Properties (ADME) : Absorption, distribution, metabolism, and excretion characteristics, which are crucial in drug development.

Molecular Interactions : Docking simulations can predict how N-(methylsulfonyl)-L-leucine might bind to the active site of a target protein. This involves placing the molecule (ligand) into the binding site of a protein and scoring the interaction based on factors like shape complementarity and intermolecular forces. Such studies have been performed for L-leucine with various cardiovascular target proteins.

These in silico tools are invaluable for screening potential drug candidates and prioritizing them for further experimental testing. mdpi.com

Computational Approaches for Transport Mechanism Analysis

Understanding how a molecule crosses biological membranes is critical to assessing its biological activity. Computational methods can be used to model the transport mechanism of N-(methylsulfonyl)-L-leucine. Given that L-leucine is transported by specific carrier systems, computational studies would aim to determine if the N-(methylsulfonyl)- derivative can also be recognized and transported by these systems. nih.govnih.gov

Molecular dynamics simulations are a key tool in this area. Simulations of the LeuT transporter have provided detailed insights into the binding of sodium ions and the L-leucine substrate, revealing the conformational changes that facilitate transport across the membrane. nih.gov A similar approach for N-(methylsulfonyl)-L-leucine would involve docking the molecule into the transporter's binding site and running MD simulations to observe its stability and the dynamic interactions that might lead to transport.

Advanced Spectroscopic Modeling (e.g., Deuteron NMR and Methyl Dynamics)

Computational modeling is often used in conjunction with experimental spectroscopy to interpret complex data and gain deeper molecular insights. For a molecule containing leucine, solid-state Deuteron Nuclear Magnetic Resonance (NMR) is a powerful technique for studying the dynamics of its methyl groups.

A study combining Deuteron NMR experiments with computational modeling analyzed the motion of leucine's methyl groups in FMOC-leucine over a wide temperature range. pnnl.gov This research detailed the specific modes of motion and their energy barriers. Applying this correlative approach to N-(methylsulfonyl)-L-leucine would allow for a detailed characterization of its internal dynamics, revealing how the addition of the methylsulfonyl group impacts the flexibility and motion of the leucine side chain.

Enzymatic Interactions and Biocatalytic Applications in Leucine Research

Enzymes of Branched-Chain Amino Acid Biosynthesis Pathways (e.g., Aminotransferases)

Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. nih.govresearchgate.net These enzymes catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, a critical step that links their synthesis and degradation pathways. nih.govdrugbank.com In humans and most eukaryotes, two primary isoforms exist: a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme. nih.gov

The core function of BCATs is the transfer of an amino group from a BCAA to an α-keto acid, typically α-ketoglutarate, producing glutamate and the respective branched-chain α-keto acid (BCKA). nih.gov For leucine, this reaction is the final step in its biosynthesis and the first step in its catabolism, converting it to α-ketoisocaproate (KIC). drugbank.comoup.commdpi.com This process is fundamental for maintaining BCAA homeostasis, and disruptions in BCAT activity are linked to various diseases. nih.govresearchgate.net

While the direct interaction of N-(methylsulfonyl)-L-leucine with BCATs is not extensively documented, the enzyme's specificity is centered on the L-amino acid structure. The presence of a bulky N-terminal protecting group like methylsulfonyl would likely hinder or prevent the enzyme from binding the substrate and catalyzing the transamination reaction. The biosynthesis of N-acylated amino acids typically does not involve the direct action of aminotransferases on an already acylated precursor; instead, the amino acid is first synthesized and then subsequently modified. The biosynthesis of norvaline and norleucine, for example, occurs via the promiscuous action of enzymes in the leucine pathway, demonstrating the pathway's ability to accommodate alternative substrates, although these are structural analogs of the primary amino acids, not N-acylated derivatives. nih.gov

Table 1: Overview of Branched-Chain Amino Acid Aminotransferases (BCATs)

Enzyme Subtype Cellular Location Primary Function Relevance to Leucine Metabolism
BCAT1 Cytosol Catalyzes the reversible transamination of BCAAs. nih.gov Plays a role in BCAA synthesis and degradation in specific tissues like the brain. nih.gov

| BCAT2 | Mitochondria | Catalyzes the initial step of BCAA degradation in most tissues. nih.gov | Central to the catabolism of leucine to α-ketoisocaproate (KIC). mdpi.com |

Enzyme-Catalyzed Derivatization and Deprotection of N-Acyl Amino Acids (e.g., Acylases, Lipases, Esterases)

The synthesis and modification of N-acyl amino acids are of significant interest in biocatalysis. Hydrolase enzymes such as acylases, lipases, and esterases, traditionally known for other functions, have been explored for their ability to catalyze both the formation and cleavage of the amide bond in these derivatives.

Acylases , particularly aminoacylases, are well-known for their role in hydrolyzing N-acyl amino acids. These are often zinc metalloenzymes that show a preference for acyl derivatives of hydrophobic amino acids. researchgate.net Their primary application is in the resolution of racemic mixtures of amino acids, where they selectively hydrolyze the N-acyl-L-amino acid, leaving the D-enantiomer intact. The reverse reaction, N-acylation, is also possible, though hydrolysis is more common. nih.gov

Lipases and esterases , while primarily acting on ester bonds, have shown surprising activity in hydrolyzing amide bonds in N-acylated amino acids. researchgate.net For instance, lipases from Candida antarctica (CAL-A) and Rhizomucor miehei, as well as porcine liver esterase, have been shown to catalyze the deprotection of N-acetylalanine. researchgate.net This activity is highly untypical for lipases but demonstrates their potential versatility in biocatalytic applications involving N-acyl amino acids. researchgate.net Penicillin acylases have also been successfully used to remove N-benzyloxycarbonyl protecting groups from amino acid derivatives under mild conditions. nih.gov

These enzymatic activities are crucial for both laboratory synthesis and potential biological processing of compounds like N-(methylsulfonyl)-L-leucine. The ability of these enzymes to perform deprotection (removing the N-methylsulfonyl group) or derivatization (adding it) under specific conditions provides a powerful tool for green chemistry and biotechnology.

Table 2: Hydrolases in N-Acyl Amino Acid Modification

Enzyme Class Example(s) Typical Reaction Substrate Preference
Acylases Porcine Kidney Acylase, Aspergillus melleus Acylase Hydrolysis of N-acyl-L-amino acids. researchgate.net Acyl derivatives of hydrophobic amino acids. researchgate.net
Lipases Candida antarctica Lipase A (CAL-A), Rhizomucor miehei Lipase Hydrolysis of amide bonds in N-acylated amino acids. researchgate.net Varies; some show high enantioselectivity. researchgate.net
Esterases Porcine Liver Esterase Hydrolysis of N-acetyl and N-formyl amino acids. researchgate.net N-acetylalanine. researchgate.net

| Penicillin Acylases | E. coli and A. faecalis Penicillin Acylase | Removal of N-benzyloxycarbonyl protecting groups. nih.gov | N-benzyloxycarbonyl amino acids. nih.gov |

Metabolism of Leucine Derivatives by Specific Proteases (e.g., Dipeptidyl Peptidase I)

Proteases are enzymes that catalyze the breakdown of proteins and peptides. Their interaction with amino acid derivatives depends heavily on the enzyme's specificity. Leucine aminopeptidases (LAPs) are metallopeptidases that specifically cleave N-terminal leucine residues from proteins and peptides. nih.gov These enzymes belong to the M1 or M17 peptidase families and are generally considered important for cellular maintenance and peptide turnover. nih.gov However, their activity is typically directed at a peptide bond rather than the N-acyl bond of a single modified amino acid.

While specific data on the metabolism of N-(methylsulfonyl)-L-leucine by proteases like Dipeptidyl Peptidase I is limited, the general mechanism of such enzymes involves recognition of a peptide-like structure. An N-acylated single amino acid may not be a suitable substrate for many proteases that require a longer peptide chain for binding and catalysis. The N-methylsulfonyl group provides a stable modification that may resist cleavage by common proteases, a property often desired in the design of enzyme inhibitors or other bioactive molecules.

L-Amino Acid Oxidases (LAAOs) in Amino Acid Catabolism and Biotechnological Applications

L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids. wikipedia.org The reaction uses an L-amino acid, water, and oxygen as substrates to produce an α-keto acid, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov LAAOs are widely distributed in nature, from bacteria to snake venoms, and have a range of biological functions, including roles in amino acid catabolism and antimicrobial defense. researchgate.netnih.gov

LAAOs show a distinct preference for hydrophobic amino acids, with L-leucine being a common and effective substrate for many of these enzymes. nih.govresearchgate.net The product of L-leucine oxidation by LAAO is its corresponding α-keto acid, α-ketoisocaproate. wikipedia.org The co-product, hydrogen peroxide, is a reactive oxygen species that underlies many of the cytotoxic and antimicrobial effects attributed to LAAOs. researchgate.netekb.eg

The presence of an N-terminal modification, such as a methylsulfonyl group on L-leucine, would likely impact its interaction with LAAO. The enzyme's active site must bind the free amino group for the oxidative deamination to occur. Therefore, N-(methylsulfonyl)-L-leucine would be expected to be a poor substrate, or potentially an inhibitor, for LAAOs.

In biotechnology, LAAOs have potential applications as biocatalysts for producing α-keto acids and as antimicrobial or antitumor agents due to their generation of hydrogen peroxide. researchgate.netekb.eg They are also used in biosensors for the detection of specific L-amino acids. nih.gov

Table 3: Characteristics of L-Amino Acid Oxidases (LAAOs)

Feature Description Reference
EC Number 1.4.3.2 wikipedia.org
Cofactor Flavin Adenine Dinucleotide (FAD) wikipedia.orgnih.gov
Reaction L-amino acid + H₂O + O₂ → α-keto acid + NH₃ + H₂O₂ wikipedia.org
Substrate Specificity Preference for hydrophobic L-amino acids (e.g., Leucine, Phenylalanine, Tyrosine). nih.govresearchgate.net
Biological Functions Amino acid catabolism, antimicrobial defense, induction of apoptosis. researchgate.netnih.gov

| Biotechnological Uses | Production of α-keto acids, biosensors, potential therapeutic agents. | researchgate.netnih.gov |

In Vitro and in Vivo Research Models for N Methylsulfonyl L Leucine Investigations

Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are indispensable for dissecting the molecular mechanisms of action, providing a controlled environment to study cellular responses.

Human Hematopoietic Progenitors: Research has utilized primary human CD34+ hematopoietic progenitor cells to model diseases of red blood cell production, such as Diamond-Blackfan anemia (DBA) and del(5q) myelodysplastic syndrome (MDS). nih.gov In these models, where ribosomal protein (RP) genes like RPS19 and RPS14 are knocked down using shRNAs, L-leucine treatment has been shown to rescue the anemic phenotype. nih.gov Studies show that L-leucine can activate the mTORC1 pathway in these RP-deficient cells, leading to improved erythropoiesis. nih.gov Conversely, other leucine (B10760876) derivatives, such as L-leucyl-L-leucine methyl ester (LLME), have been studied for their cytotoxic effects. LLME is a lysosomotropic agent that is selectively toxic to precursor and effector cytotoxic cells. nih.gov In vitro studies found that LLME treatment could reduce or eliminate the growth of marrow-derived erythroid, myeloid, and monocyte progenitors. nih.gov

Macrophage Cell Lines: Macrophage cell lines, such as the murine J774A.1 line and bone marrow-derived macrophages (BMDMs), are crucial for studying the immunomodulatory and metabolic effects of L-leucine. researchgate.netelifesciences.org Studies have shown that L-leucine can regulate macrophage polarization, a key process in inflammation and immunity. elifesciences.org For instance, in LPS-stimulated macrophages, leucine can inhibit M1 polarization (pro-inflammatory) and promote M2 polarization (anti-inflammatory) through the mTORC1/LXRα signaling pathway. elifesciences.org Furthermore, research using J774A.1 macrophages has demonstrated that L-leucine can attenuate the formation of foam cells, a critical event in early atherogenesis. researchgate.netnih.gov This effect is achieved by reducing cellular cholesterol and triglyceride mass, inhibiting cholesterol biosynthesis, and increasing cholesterol efflux. researchgate.netnih.gov

Blood-Brain Barrier Models: To investigate the transport of L-leucine into the central nervous system, in vitro models of the blood-brain barrier (BBB) are employed. The human cerebral microvascular endothelial cell line hCMEC/D3 is a well-established model for these studies. nih.gov Research using this model has helped identify the specific solute carrier amino acid transporters (AATs) responsible for L-leucine uptake, including LAT1 (SLC7A5), LAT4 (SLC43A2), B⁰AT2 (SLC6A15), and y⁺LAT1 (SLC7A7). nih.gov These models allow for detailed kinetic analysis and investigation into how transport is regulated. nih.govnih.gov Studies have revealed that transport is stereospecific, with the L-isomer being preferentially transported into the brain, and that leucine can act as an allosteric regulator of other transport systems at the BBB. oup.combohrium.com

Microbial Fermentation and Genetic Engineering Models

Microbial systems are extensively used for the industrial production of amino acids and serve as models for studying biosynthetic pathways and genetic engineering strategies.

Corynebacterium glutamicum: Corynebacterium glutamicum is a key industrial microorganism used for the large-scale production of L-leucine through fermentation. oup.comnih.govnih.gov It is a primary model for metabolic engineering to enhance production yields. Research focuses on optimizing its native metabolic pathways. For example, studies have engineered aminotransferases, such as the native branched-chain amino acid aminotransferase (BCAT, encoded by ilvE) and aspartate aminotransferase (AspB), to improve the conversion of precursors to L-leucine. nih.govhsfbiotech.com Deleting the gene for the transcriptional regulator LtbR and overexpressing key biosynthesis genes (leuA, ilvBNCE) have been shown to significantly increase L-leucine output. nih.gov Further strategies include rationally modifying carbon metabolism to channel more pyruvate (B1213749), a key precursor, towards the L-leucine synthesis pathway instead of competing pathways. oup.com

Escherichia sp.: Escherichia coli is another important model organism for metabolic engineering due to its rapid growth and well-understood genetics. nih.govglobethesis.com Scientists have developed efficient L-leucine-producing E. coli strains through multistep genetic modifications. nih.gov These strategies include overexpressing feedback-resistant enzymes derived from other organisms like C. glutamicum, enriching the precursor pools of pyruvate and acetyl-CoA by deleting competitive pathways, and improving the redox balance by substituting native NADPH-dependent enzymes with NADH-dependent ones. nih.gov Advanced techniques like CRISPR-associated transposase genome integration have been used to enhance the L-leucine metabolic pathway, significantly boosting production titers. mdpi.com

Mycobacterium tuberculosis: The L-leucine biosynthetic pathway is essential for the growth and survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, particularly within the nutrient-limited environment of host macrophages. nih.gov This makes the pathway a target for new anti-tuberculosis drugs. Research models using Mtb have identified essential enzymes, such as α-isopropylmalate synthase (α-IPMS, encoded by leuA), as critical for the initial step in leucine synthesis. nih.gov Studies on Mtb have also uncovered a unique pathway for L-leucine catabolism that involves a bifunctional enzyme, Rv2498c. pnas.org Furthermore, investigations into L-leucine uptake have identified inhibitors, like the repurposed drug semapimod, that can block this process, suggesting that targeting amino acid transport is a viable strategy for inhibiting Mtb growth. elifesciences.orgbiorxiv.org

Animal Models for Systemic Research Applications

Rodent Models: Rats and mice are the most common animal models for studying the in vivo effects of L-leucine. Sprague-Dawley and Wistar rats are frequently used to investigate muscle protein synthesis, glucose homeostasis, and tissue repair. frontiersin.orgengineering.org.cn Studies in these models have shown that oral L-leucine supplementation can stimulate muscle protein synthesis after exercise, enhance connective tissue repair following injury, and activate the mTOR signaling pathway in skeletal muscle. engineering.org.cnnih.govresearchgate.net Rodent models of diet-induced obesity are used to examine how L-leucine affects metabolic markers, with findings suggesting it can improve glucose homeostasis. nih.gov These models are also used to study the central effects of leucine on food intake and energy balance. nih.gov

Ruminant Models: In agricultural science, ruminant models, such as fattening beef cattle and milk-fed calves, are used to investigate the effects of L-leucine supplementation on growth, nutrient utilization, and digestive system development. nih.govfrontiersin.org Studies in Angus beef cattle have shown that dietary L-leucine can improve ruminal fermentation by increasing the concentration of total volatile fatty acids (VFAs) and altering the microbial crude protein (MCP) levels. nih.govresearchgate.net Research in Holstein calves has explored how supplemental leucine affects visceral tissue mass and the activity of digestive enzymes in the small intestine, providing insights into optimizing nutrition for young livestock. frontiersin.orgnih.gov

Ex Vivo Tissue and Organ Analysis for Biochemical and Molecular Markers

Ex vivo analysis involves the study of tissues and organs removed from an organism, allowing for detailed biochemical and molecular examination in a controlled setting outside the body.

Following in vivo L-leucine administration in rodent models, skeletal muscle is frequently harvested for ex vivo analysis. nih.gov These analyses measure the rate of muscle protein synthesis and quantify the phosphorylation status of key molecular markers in the mTOR signaling pathway, such as S6K1 and 4E-BP1, to confirm mechanistic action. engineering.org.cnnih.gov The tissue can also be analyzed for its composition, such as hydroxyproline (B1673980) content, to assess the amount of collagen and evaluate tissue repair and fibrosis. nih.gov

In studies related to atherosclerosis, peritoneal macrophages are harvested from mice after a period of leucine supplementation. researchgate.netnih.gov These cells are then analyzed ex vivo to measure cholesterol content and the rate of cholesterol biosynthesis, providing direct evidence of leucine's effect on macrophage lipid metabolism. researchgate.netnih.gov Similarly, serum collected from human participants or animals supplemented with leucine can be used in ex vivo experiments where it is added to cultured cells, like J774A.1 macrophages, to assess its effect on cellular processes such as cholesterol efflux. researchgate.net

In ruminant research, rumen epithelial tissue is collected to measure the expression of genes related to VFA absorption and metabolism via techniques like qPCR, providing a molecular explanation for the physiological changes observed in vivo. nih.govresearchgate.net

Interactive Data Table: Research Findings in Microbial Models for L-Leucine Production

Model Organism Genetic Modification / Strategy Key Finding Reference
Corynebacterium glutamicum Overexpression of aspB gene Increased L-leucine production by 82.56%. nih.gov
Corynebacterium glutamicum Deletion of transcriptional regulator ltbR Improved L-leucine production. nih.gov
Escherichia coli CRISPR-associated transposase integration L-leucine titer increased by 97% to 0.57 g/L. mdpi.com
Escherichia coli Multistep metabolic engineering Achieved L-leucine production of 63.29 g/L. nih.gov
Mycobacterium tuberculosis Inhibition with semapimod Blocks L-leucine uptake, inhibiting growth. elifesciences.org

Interactive Data Table: Research Findings in Animal Models for L-Leucine Supplementation

Animal Model Research Focus Key Finding Reference
Rodent (Rat) Muscle Injury Accelerated connective tissue repair and function. nih.gov
Rodent (Rat) Glucose Homeostasis Improved metabolic markers in diet-induced obesity. nih.gov
Ruminant (Beef Cattle) Rumen Fermentation Increased total VFA and propionate (B1217596) concentrations. nih.gov
Ruminant (Calf) GI Development Reduced short-circuit current (Isc) in rumen and duodenum. nih.gov

Emerging Research Areas and Future Directions for N Methylsulfonyl L Leucine Studies

Comprehensive Mechanistic Elucidation of N-Sulfonylated Leucine (B10760876) Derivatives

A fundamental aspect of investigating any new chemical entity is to unravel its mechanism of action. For N-(methylsulfonyl)-L-leucine, this involves understanding how the addition of the methylsulfonyl group to the L-leucine scaffold alters its interaction with biological systems. Research into related N-acylated amino acids, such as N-acetyl-L-leucine, has shown that such modifications can significantly alter the compound's physicochemical properties, including its transport across cellular membranes and its metabolic fate. nih.gov For instance, N-acetylation of L-leucine has been shown to switch its primary mode of cellular uptake from amino acid transporters to anion transporters. nih.gov

Future research on N-(methylsulfonyl)-L-leucine should, therefore, focus on several key mechanistic questions:

Cellular Uptake and Efflux: Investigating which transporters are responsible for the cellular entry and exit of N-(methylsulfonyl)-L-leucine is crucial. This could involve competitive uptake assays with known substrates of various amino acid and organic anion transporters.

Metabolic Stability and Biotransformation: Determining the metabolic fate of the compound is essential. Studies should assess its stability in the presence of liver microsomes and other metabolic enzymes to identify potential metabolites and understand its pharmacokinetic profile.

Target Identification and Engagement: A primary goal is to identify the molecular targets of N-(methylsulfonyl)-L-leucine. This could involve a range of techniques from affinity chromatography to chemoproteomics to pull down binding partners from cell lysates. Furthermore, studies on N-acyl-N-alkyl/aryl sulfonamides suggest that the sulfonamide moiety can act as a reactive group for covalent modification of proteins, particularly targeting lysine residues. acs.org This raises the possibility that N-(methylsulfonyl)-L-leucine could act as a covalent inhibitor, a hypothesis that warrants thorough investigation.

Advanced Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are pivotal in optimizing the biological activity of a lead compound. For N-(methylsulfonyl)-L-leucine, systematic modifications to its structure can provide valuable insights into the chemical features essential for its activity. Drawing parallels from studies on other N-acylated leucine derivatives, such as N-palmitoyl-L-leucine, can guide these investigations. Research on N-palmitoyl-L-leucine analogs has demonstrated that both the nature of the acyl chain and the amino acid headgroup are critical for their biological effects, which in that case was the inhibition of spliceosome assembly. researchgate.net

Future SAR studies on N-(methylsulfonyl)-L-leucine should systematically explore the following modifications:

The Sulfonyl Group: The methyl group on the sulfonyl moiety could be replaced with other alkyl or aryl groups to probe the effect of steric and electronic properties on activity.

The Leucine Side Chain: The isobutyl side chain of leucine could be altered to that of other amino acids (e.g., valine, isoleucine, phenylalanine) to understand the role of hydrophobicity and steric bulk in target recognition.

The Carboxyl Group: The carboxylic acid could be esterified or converted to an amide to assess the importance of the negative charge for biological activity. Studies on other amino acid analogs have shown that esterification of the C-terminus can be tolerated by some transporters, suggesting the negative charge is not always essential for recognition. nih.gov

These SAR studies will be instrumental in developing more potent and selective analogs of N-(methylsulfonyl)-L-leucine.

Structural Modification Rationale Potential Impact on Activity
Varying the R group on the sulfonyl moiety (SO₂R)To investigate the influence of steric and electronic effects of the N-acyl group.Could modulate binding affinity and specificity for the molecular target.
Altering the amino acid side chainTo determine the role of side chain hydrophobicity and size in target interaction.May enhance selectivity for a particular protein target or transporter.
Modification of the C-terminal carboxyl groupTo assess the importance of the negative charge for cellular uptake and target binding.Could improve cell permeability and alter the pharmacokinetic profile.

Development of Targeted Research Probes and Tools

The development of chemical probes is a powerful approach to study the function of proteins and cellular processes in their native environment. mskcc.org N-(methylsulfonyl)-L-leucine can serve as a scaffold for the design of such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of N-(methylsulfonyl)-L-leucine, researchers can create tools to visualize its subcellular localization, identify its binding partners, and quantify its engagement with its targets.

Strategies for developing research probes from N-(methylsulfonyl)-L-leucine include:

Fluorescent Probes: Attaching a fluorophore to a non-essential position of the molecule would allow for its visualization within cells using techniques like confocal microscopy and flow cytometry. This can provide valuable information about its uptake and distribution.

Affinity-Based Probes: Incorporating a biotin tag would enable the isolation of its protein targets through affinity purification followed by mass spectrometry-based proteomic analysis.

Photo-Affinity Probes: The introduction of a photo-activatable cross-linking group would allow for the covalent capture of interacting proteins upon UV irradiation, providing a snapshot of its direct binding partners in a cellular context.

These chemical probes would be invaluable for elucidating the mechanism of action of N-(methylsulfonyl)-L-leucine and for identifying its role in cellular pathways.

Probe Type Reporter Tag Application
Fluorescent ProbeFluorophore (e.g., FITC, BODIPY)Visualization of subcellular localization and uptake dynamics.
Affinity ProbeBiotinIdentification of protein binding partners via pulldown assays.
Photo-Affinity ProbePhoto-reactive group (e.g., diazirine, benzophenone)Covalent capture of direct molecular targets for identification.

Systems Biology Approaches and Multi-Omics Data Integration

Understanding the full biological impact of a novel compound like N-(methylsulfonyl)-L-leucine requires a holistic perspective that goes beyond a single target or pathway. Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for this purpose. nih.gov By integrating data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can build a comprehensive picture of the cellular response to the compound. nih.gov

Future research on N-(methylsulfonyl)-L-leucine should leverage these approaches to:

Transcriptomic Analysis: Using techniques like RNA sequencing (RNA-seq) to identify changes in gene expression in response to treatment with the compound. This can reveal the cellular pathways that are modulated by its activity.

Proteomic Analysis: Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications. This can provide insights into the downstream effects of the compound on cellular signaling and function.

Metabolomic Analysis: Utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to profile changes in the cellular metabolome. This is particularly relevant for an amino acid derivative, as it could directly impact amino acid metabolism and related pathways.

The integration of these multi-omics datasets can help to generate new hypotheses about the compound's mechanism of action, identify potential biomarkers of its activity, and predict its broader physiological effects. mdpi.com This approach is crucial for translating basic research findings into potential therapeutic applications.

Omics Approach Data Generated Potential Insights
Transcriptomics (RNA-seq)Gene expression profilesIdentification of regulated pathways and downstream gene targets.
ProteomicsProtein expression and modification profilesUnderstanding effects on signaling cascades and protein networks.
MetabolomicsCellular metabolite profilesElucidation of impact on metabolic pathways, particularly amino acid metabolism.

Q & A

Basic: What are the recommended spectroscopic methods to confirm the structural integrity of L-Leucine, N-(methylsulfonyl)-?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the methylsulfonyl (-SO2_2CH3_3) substituent. Compare chemical shifts with analogs like N-acetyl-L-leucine methyl ester (δ 2.0–2.5 ppm for methyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns. Reference databases like the EPA/NIH Mass Spectral Database provide benchmarks for leucine derivatives .
  • Infrared (IR) Spectroscopy: Identify sulfonamide C-SO2_2 stretching vibrations (~1150–1300 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .

Basic: How should researchers design a synthesis protocol for L-Leucine, N-(methylsulfonyl)- to minimize side reactions?

Methodological Answer:

  • Reagent Selection: Use methanesulfonyl chloride (MsCl) under anhydrous conditions. Avoid excess MsCl to prevent over-sulfonation of the α-amino group.
  • Temperature Control: Maintain reactions at 0–4°C during sulfonylation to reduce racemization .
  • Purification: Employ reverse-phase HPLC with C18 columns, using acetonitrile/water gradients. Monitor purity via melting point (212–213°C) and compare with literature data .

Advanced: How can conflicting literature data on the acid dissociation constant (pKa) of L-Leucine, N-(methylsulfonyl)- be resolved?

Methodological Answer:

  • Experimental Repetition: Conduct potentiometric titrations in triplicate under standardized conditions (25°C, 0.1 M ionic strength).
  • Computational Validation: Use software like MarvinSketch to calculate theoretical pKa values. Compare results with predicted pKa (~3.30) from analogs .
  • Critical Literature Review: Cross-reference studies from authoritative sources (e.g., NIST Chemistry WebBook) and assess methodologies for inconsistencies in solvent systems or electrode calibration .

Advanced: What strategies optimize the enantiomeric purity of L-Leucine, N-(methylsulfonyl)- during scale-up synthesis?

Methodological Answer:

  • Chiral Catalysis: Use enantioselective catalysts (e.g., BINAP-metal complexes) to suppress racemization during sulfonylation.
  • Dynamic Kinetic Resolution (DKR): Employ enzymes like subtilisin Carlsberg to selectively hydrolyze undesired enantiomers .
  • Analytical Monitoring: Apply chiral HPLC (e.g., Chirobiotic T column) with polarimetric detection to quantify enantiomeric excess (ee) ≥99% .

Basic: How to systematically retrieve peer-reviewed data on this compound’s physicochemical properties?

Methodological Answer:

  • Database Selection: Prioritize Web of Science, PubMed, and NIST Chemistry WebBook. Avoid non-peer-reviewed platforms like BenchChem .
  • Search Keywords: Combine terms like “N-(methylsulfonyl)-L-leucine,” “sulfonamide leucine derivatives,” and “synthesis AND characterization.”
  • Data Validation: Cross-check experimental parameters (e.g., density: 1.068 g/cm3^3) against multiple sources to identify outliers .

Advanced: What experimental and computational approaches elucidate the metabolic stability of L-Leucine, N-(methylsulfonyl)- in biological systems?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Track half-life (t1/2_{1/2}) under varying pH and temperature .
  • Molecular Dynamics (MD) Simulations: Model interactions with metabolic enzymes (e.g., cytochrome P450) to predict oxidation sites.
  • Isotope Labeling: Use 14^{14}C-labeled compound to trace metabolic byproducts in urine/fecal samples .

Advanced: How to address discrepancies in reported biological activity data for sulfonamide-modified amino acids?

Methodological Answer:

  • Dose-Response Reevaluation: Test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
  • Cell Line Validation: Use multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific responses.
  • Meta-Analysis: Pool data from studies with standardized protocols (e.g., MTT assays) and apply statistical tools (ANOVA, Tukey’s test) to resolve variability .

Basic: What safety protocols are essential when handling L-Leucine, N-(methylsulfonyl)- in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood due to potential sulfonamide dust inhalation risks.
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.